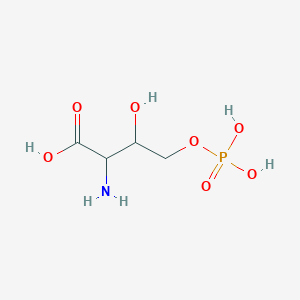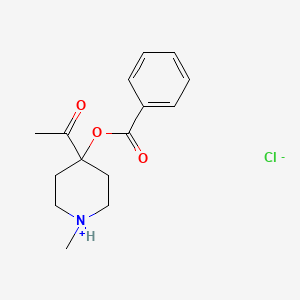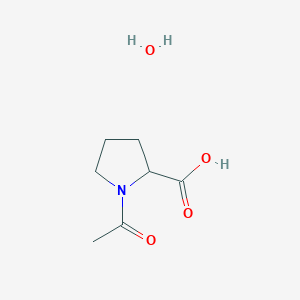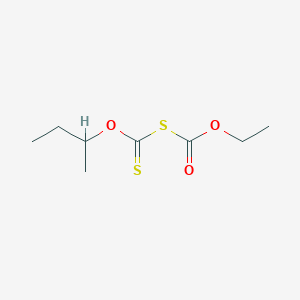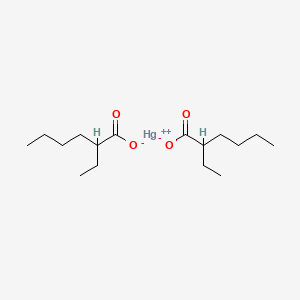
Mercury bis(2-ethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury bis(2-ethylhexanoate) is an organomercury compound with the chemical formula C₁₆H₃₀HgO₄. It is a yellow liquid widely used in various industrial applications, particularly in the production of polyvinyl chloride (PVC) stabilizers and catalysts. This compound is known for its high thermal stability and excellent weather resistance, making it a crucial component in the plastic industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of mercury bis(2-ethylhexanoate) typically involves the reaction of mercury(II) oxide or mercury(II) chloride with 2-ethylhexanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The resulting product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of mercury bis(2-ethylhexanoate) often involves an electrolytic process. This method includes the reaction of mercury with a mixture of 2-ethylhexanoic acid and an aliphatic alcohol in an electrolyzer. The process is conducted under the influence of an electric current, which facilitates the formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Mercury bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The carboxylate ligands can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides (e.g., chlorine, bromine) or phosphines (e.g., triphenylphosphine) are employed.
Major Products Formed:
Oxidation: Mercury(II) oxide and 2-ethylhexanoic acid.
Reduction: Elemental mercury and 2-ethylhexanoic acid.
Substitution: Various organomercury compounds depending on the substituent used.
Applications De Recherche Scientifique
Mercury bis(2-ethylhexanoate) has several scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is employed in studies related to mercury toxicity and its effects on biological systems.
Medicine: Research on mercury bis(2-ethylhexanoate) includes its potential use in developing mercury-based pharmaceuticals.
Industry: It is widely used as a heat stabilizer in the production of PVC and other polymers, enhancing their thermal stability and weather resistance
Mécanisme D'action
The mechanism of action of mercury bis(2-ethylhexanoate) involves its interaction with various molecular targets, including enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction disrupts cellular processes and can result in toxic effects. Additionally, mercury bis(2-ethylhexanoate) can interfere with cellular signaling pathways, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
- Mercury(II) acetate
- Mercury(II) chloride
- Mercury(II) nitrate
- Mercury(II) oxide
Comparison: Mercury bis(2-ethylhexanoate) is unique due to its high thermal stability and excellent weather resistance, which are not as pronounced in other mercury compounds. For instance, mercury(II) acetate and mercury(II) chloride are more commonly used in analytical chemistry but lack the same level of stability in industrial applications. Mercury(II) nitrate and mercury(II) oxide are primarily used in laboratory settings and do not offer the same benefits in polymer stabilization .
Propriétés
Numéro CAS |
13170-76-8 |
|---|---|
Formule moléculaire |
C16H30HgO4 |
Poids moléculaire |
487.00 g/mol |
Nom IUPAC |
2-ethylhexanoate;mercury(2+) |
InChI |
InChI=1S/2C8H16O2.Hg/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
YIGIDAFGRCVREO-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



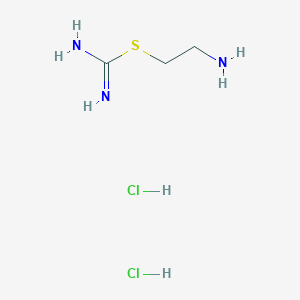
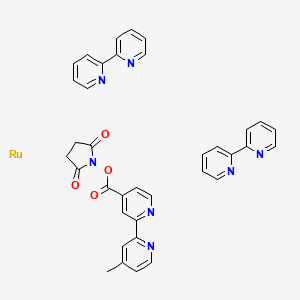


![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)
![1-[1-(1-Hydroxy-butyl)-cyclopentyl]-2-phenyl-ethanone](/img/structure/B13786943.png)
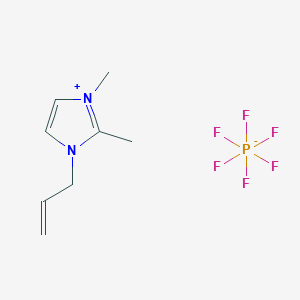
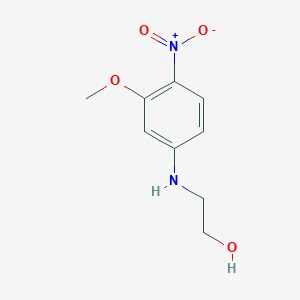
![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)
